REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.[N:10]([O-:12])=[O:11].[Na+].[N+]([O-])(O)=O.O>C(O)(=O)CC>[N+:10]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][C:5]=1[OH:9])([O-:12])=[O:11] |f:1.2|
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Name
|
|
Quantity
|
11.1 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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90 mL
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Type
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solvent
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Smiles
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C(CC)(=O)O
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
30 mL
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Type
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reactant
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Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 1 hour at 0° C. and 2 hour at r.t
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Duration
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2 h
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Type
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CUSTOM
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Details
|
the resulting precipitate was collected
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Type
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WASH
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Details
|
washed with 50% propionic acid
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Reaction Time |
1 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=C(C=C(C=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 38102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |